

# Comparing the in vitro activity of Avibactam versus relebactam against KPC-producing isolates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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## A Head-to-Head Battle: Avibactam versus Relebactam Against KPC-Producing Isolates

A detailed comparison of the in vitro efficacy of ceftazidime-avibactam and imipenem-relebactam against *Klebsiella pneumoniae* carbapenemase (KPC)-producing bacterial isolates.

In the ongoing struggle against antibiotic resistance, the emergence of KPC-producing Enterobacterales presents a formidable challenge to clinicians worldwide. The development of novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations has provided a new line of defense. This guide offers a detailed comparison of the in vitro activity of two key players in this arena: avibactam (in combination with ceftazidime) and relebactam (in combination with imipenem), against KPC-producing isolates.

## Quantitative Analysis: Susceptibility and Resistance

Multiple studies have demonstrated the potent in vitro activity of both ceftazidime-avibactam (CZA) and imipenem-relebactam (IRL) against KPC-producing *Klebsiella pneumoniae* (KPC-Kp). The data consistently show high rates of susceptibility to both agents, although some variations exist across different studies and geographical regions.

A study conducted in China on 782 KPC-Kp isolates revealed low resistance rates for both combinations. Specifically, only 2.7% of isolates were resistant to ceftazidime-avibactam, while

a notably lower 0.8% were resistant to imipenem-relebactam.[1][2] The same study reported a minimum inhibitory concentration (MIC)<sub>90</sub> of 8 mg/L for ceftazidime-avibactam.[2]

Another study investigating 188 KPC-2-producing Enterobacterales in Korea found that 98.9% of isolates were susceptible to ceftazidime-avibactam, whereas susceptibility to imipenem-relebactam was slightly lower at 93.0%.[3][4] This suggests that avibactam's inhibitory activity may be superior to that of relebactam against these specific isolates.[3][4]

Further research comparing ceftazidime-avibactam, imipenem-relebactam, and meropenem-vaborbactam against carbapenem-resistant *K. pneumoniae* (CRKP), of which 91.4% were KPC-producers, showed similar high activity for all three agents.[5] Imipenem-relebactam was the most active against CRKP with a susceptibility rate of 95.8%, closely followed by ceftazidime-avibactam at 93.8%.[5]

The following table summarizes the key quantitative findings from these studies:

Antibiotic Combination	Organism	Number of Isolates	Geographic Region	Susceptibility Rate (%)	Resistance Rate (%)	MIC90 (mg/L)
Ceftazidime-Avibactam	KPC-producing K. pneumoniae	782	China	-	2.7	8
Imipenem-Relebactam	KPC-producing K. pneumoniae	782	China	-	0.8	-
Ceftazidime-Avibactam	KPC-2-producing Enterobacterales	186	Korea	98.9	-	-
Imipenem-Relebactam	KPC-2-producing Enterobacterales	186	Korea	93.0	-	-
Ceftazidime-Avibactam	Carbapenem-Resistant K. pneumoniae (91.4% KPC+)	48	Not Specified	93.8	-	-
Imipenem-Relebactam	Carbapenem-Resistant K. pneumoniae	48	Not Specified	95.8	-	-

e (91.4%  
KPC+)

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## Experimental Protocols

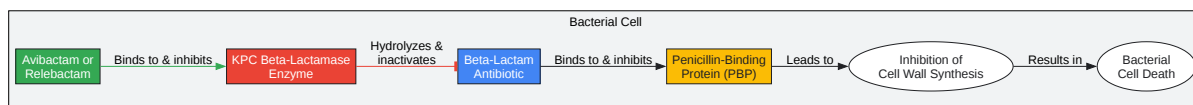
The in vitro activity data presented in this guide were primarily generated using the broth microdilution method. This is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

### Broth Microdilution Method

- **Isolate Preparation:** KPC-producing isolates are cultured on appropriate agar plates to obtain pure colonies. A bacterial suspension is then prepared and standardized to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to a known bacterial concentration.
- **Antimicrobial Agent Preparation:** Serial twofold dilutions of the antimicrobial agents (ceftazidime-avibactam and imipenem-relebactam) are prepared in cation-adjusted Mueller-Hinton broth. The concentrations of the  $\beta$ -lactamase inhibitors, avibactam and relebactam, are typically kept constant (e.g., 4  $\mu\text{g/mL}$ ).
- **Inoculation:** A standardized volume of the bacterial suspension is added to each well of a microtiter plate containing the different concentrations of the antimicrobial agents.
- **Incubation:** The microtiter plates are incubated at a controlled temperature (usually 35-37°C) for a specified period (typically 16-20 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
- **Interpretation:** The determined MIC values are interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

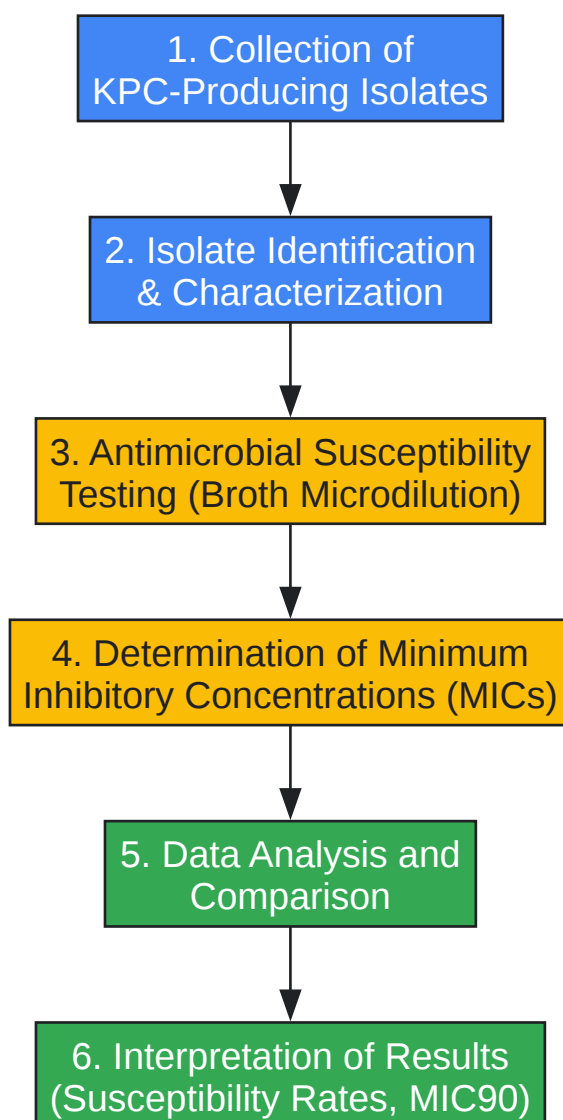
## Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of  $\beta$ -lactamase inhibitors and the workflow of a comparative in vitro study.



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Caption: Mechanism of action of  $\beta$ -lactamase inhibitors like avibactam and relebactam.



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Caption: Workflow for a comparative in vitro study of antimicrobial agents.

## Conclusion

Both ceftazidime-avibactam and imipenem-relebactam demonstrate excellent in vitro activity against KPC-producing isolates, representing crucial therapeutic options for infections caused by these challenging pathogens. While both combinations are highly effective, some studies suggest a slight advantage for imipenem-relebactam in terms of lower resistance rates in certain populations.[1][2] Conversely, other findings indicate a higher susceptibility to ceftazidime-avibactam.[3][4] These nuances underscore the importance of ongoing surveillance and in vitro testing to guide clinical decision-making. The choice between these

agents may depend on local resistance patterns, specific patient factors, and the susceptibility profile of the infecting organism.

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- To cite this document: BenchChem. [Comparing the in vitro activity of Avibactam versus relebactam against KPC-producing isolates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249370#comparing-the-in-vitro-activity-of-avibactam-versus-relebactam-against-kpc-producing-isolates>]

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